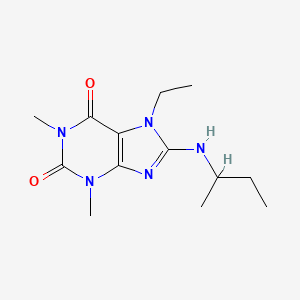
N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, also known as CDPPA, is a chemical compound that has been studied for its potential use in various scientific research applications. CDPPA is a small molecule that has been shown to have an effect on certain biochemical and physiological processes, and has been studied for its potential therapeutic uses.
作用機序
N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have an effect on certain biochemical and physiological processes, including the modulation of certain neurotransmitter systems and the inhibition of certain enzymes. The exact mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is not yet fully understood, but it is believed to involve the binding of N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide to specific receptors or enzymes in the body.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of certain neurotransmitter systems, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has also been shown to have an effect on certain ion channels and transporters, and may have a role in regulating cellular metabolism.
実験室実験の利点と制限
N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has a number of advantages for use in lab experiments, including its small size and ease of synthesis. However, N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are a number of future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, including further studies on its mechanism of action, its potential therapeutic uses in various disease states, and its potential use as a lead compound for the development of new drugs. Additionally, further studies are needed to determine the optimal dosing and administration of N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, and to investigate any potential side effects or toxicity associated with its use.
合成法
N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process involves the use of various reagents and solvents, and requires careful monitoring and control of reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential use in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have an effect on certain neurotransmitter systems, and has been studied for its potential use in treating disorders such as depression and anxiety. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential use in inhibiting the growth and proliferation of cancer cells. In drug discovery, N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential use as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13(2)17(3,12-18)20-16(22)11-21-10-15(9-19-21)14-7-5-4-6-8-14/h4-10,13H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDPXSSVQKNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C=C(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile](/img/structure/B2666950.png)
![6-[[4-(4-fluorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2666953.png)

![N-(4-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2666955.png)



![2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2666959.png)

![N-(3-acetylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2666961.png)
